N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,2,2-trifluoroacetophenone with 4-methyl-2-aminopyridine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, which can lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the pyridinyl moiety.
2,2,2-Trifluoro-N-methylacetamide: Contains a trifluoromethyl group but differs in the amide structure.
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}furan-2-carboxamide is unique due to the combination of trifluoromethyl groups and a pyridinyl moiety, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
311788-15-5 |
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Molecular Formula |
C14H11F6N3O2 |
Molecular Weight |
367.25g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11F6N3O2/c1-8-4-5-21-10(7-8)22-12(13(15,16)17,14(18,19)20)23-11(24)9-3-2-6-25-9/h2-7H,1H3,(H,21,22)(H,23,24) |
InChI Key |
ICCYJJGCIQRZLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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